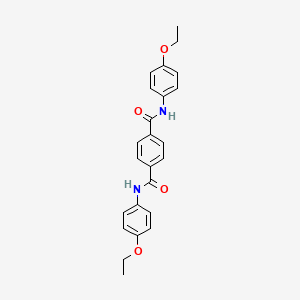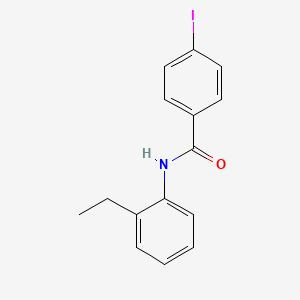![molecular formula C16H23F3N2O B6111677 N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B6111677.png)
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a synthetic organic compound that features a morpholine ring, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane in the presence of a base to form 3-(trifluoromethyl)phenyl-2-nitropropene.
Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride.
Alkylation: The resulting amine is then alkylated with 2-chloroethylmorpholine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Chemical Biology: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)pyridin-2-amine
- N-(2-morpholin-4-ylethyl)-4-(trifluoromethyl)phenylamine
Uniqueness
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine ring and the trifluoromethyl group provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-13(20-5-6-21-7-9-22-10-8-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12-13,20H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBOLDRCTWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B6111623.png)
![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6111631.png)
![2-{4-(2,4-dimethoxy-3-methylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111634.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6111641.png)
![ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6111645.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B6111653.png)
![N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6111660.png)

![N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B6111676.png)
![3-[(3,4-dimethylphenyl)amino]-N-(2-fluorophenyl)-1-piperidinecarboxamide](/img/structure/B6111687.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B6111702.png)
![2-{1-cyclopentyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111709.png)
